molecular formula C22H16N2O4 B244579 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B244579
M. Wt: 372.4 g/mol
InChI Key: MDKWOJOPMISKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as MBX-8025, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic effects. MBX-8025 is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in lipid metabolism and inflammation. In

Mechanism of Action

PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a selective agonist of PPARδ, which means it binds to and activates PPARδ specifically. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences in the promoter regions of target genes. This binding leads to the recruitment of coactivators and the subsequent transcriptional activation of target genes.
Biochemical and Physiological Effects
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects in animal models. These include:
- Improved lipid metabolism: N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to increase fatty acid oxidation and reduce lipid accumulation in the liver and adipose tissue.
- Reduced inflammation: N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in various tissues.
- Improved glucose homeostasis: N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.
- Reduced atherosclerosis: N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to reduce the development of atherosclerosis in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its selectivity for PPARδ, which allows for specific activation of this receptor without affecting other PPAR isoforms. This selectivity reduces the potential for off-target effects and allows for more precise studies of PPARδ function. However, one limitation of using N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide. These include:
- Further studies of its effects on lipid metabolism, inflammation, and glucose homeostasis in various disease models.
- Exploration of its potential therapeutic effects in cancer, as PPARδ has been shown to play a role in tumor growth and metastasis.
- Development of more soluble analogs of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide for improved pharmacokinetic properties and easier administration in experimental settings.
- Investigation of the role of PPARδ in aging and age-related diseases, as PPARδ has been shown to play a role in mitochondrial function and oxidative stress.

Synthesis Methods

The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting with the reaction of 5-methyl-2-aminobenzoxazole with 4-bromoanisole to form 4-(5-methyl-1,3-benzoxazol-2-yl)anisole. This intermediate is then reacted with 4-nitrophenylacetic acid to form the corresponding carboxylic acid. Finally, the carboxylic acid is coupled with 1,3-benzodioxole-5-amine to yield N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential therapeutic effects in various diseases, including metabolic disorders, cardiovascular disease, and cancer. In animal models, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to improve lipid metabolism, reduce inflammation, and improve glucose homeostasis. These effects are mediated through activation of PPARδ, which regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.

properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H16N2O4/c1-13-2-8-18-17(10-13)24-22(28-18)14-3-6-16(7-4-14)23-21(25)15-5-9-19-20(11-15)27-12-26-19/h2-11H,12H2,1H3,(H,23,25)

InChI Key

MDKWOJOPMISKKF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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